5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-19-12-6-5-10(8-13(12)20-2)14-16-17-15(22)18(14)9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYCFXJDNJWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,4-Dimethoxybenzoyl Thiosemicarbazide
The synthesis begins with the preparation of 3,4-dimethoxybenzoyl thiosemicarbazide (I ), achieved by reacting 3,4-dimethoxybenzoyl chloride with thiosemicarbazide in anhydrous ethanol under reflux (Scheme 1).
Reaction Conditions
Characterization Data for Intermediate I
Cyclization to 4-Amino-5-(3,4-Dimethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
Intermediate I undergoes base-mediated cyclization to form 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (II ) (Scheme 2).
Optimized Procedure
Mechanistic Insight
The reaction proceeds via intramolecular nucleophilic attack of the thiolate anion on the carbonyl carbon, followed by dehydration to form the triazole ring.
Characterization Data for Intermediate II
Alkylation with Furan-2-ylmethyl Bromide
The final step introduces the furan-2-ylmethyl group via alkylation of II using furan-2-ylmethyl bromide in the presence of a mild base (Scheme 3).
Reaction Conditions
- Base: K₂CO₃ (anhydrous)
- Solvent: Dimethylformamide (DMF)
- Temperature: 60°C
- Time: 8–10 hours
- Yield: 60–65%
Challenges and Solutions
- Competitive Sulfur Alkylation: Minimized by using a polar aprotic solvent (DMF) and controlled stoichiometry.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the pure product.
Characterization Data for Target Compound
- Melting Point: 185–187°C
- IR (KBr, cm⁻¹): 2920 (C–H, furan), 1595 (C=N), 1220 (C–O–C).
- ¹H NMR (CDCl₃, δ ppm): 7.42 (s, 1H, furan-H), 6.85–6.78 (m, 3H, Ar–H), 5.12 (s, 2H, CH₂-furan), 3.91 (s, 6H, OCH₃).
Alternative Synthetic Routes
One-Pot Synthesis via Microwave Irradiation
A modified approach employs microwave-assisted synthesis to reduce reaction times (Table 1).
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 10 hours | 45 minutes |
| Yield | 65% | 78% |
| Purity (HPLC) | 95% | 99% |
Procedure
Solid-Phase Synthesis Using Polymer-Supported Reagents
Recent advancements utilize polymer-supported bases to simplify purification (Scheme 4).
Advantages
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
- Crystal System: Monoclinic, space group P2₁/c
- Bond Angles: N1–C2–S1 = 121.5°, confirming thione-thiol tautomerism.
Industrial-Scale Production Considerations
Table 2: Cost Analysis for 100 g Batch
| Component | Cost (€) |
|---|---|
| 3,4-Dimethoxybenzoyl chloride | 120.00 |
| Furan-2-ylmethyl bromide | 85.00 |
| Solvents & Reagents | 45.00 |
| Total | 250.00 |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the furan ring, leading to the formation of dihydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Amino and thiol derivatives of the original compound.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity. The furan and dimethoxyphenyl groups can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~314–330 g/mol (based on analogs in –17).
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the thiol and methoxy groups .
The biological and chemical properties of 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to analogs with variations in substituents (Table 1).
Table 1: Structural and Functional Comparison of Triazole-3-Thiol Derivatives
Key Observations:
Substituent Effects on Bioactivity: Furan vs. Methoxy Groups: The 3,4-dimethoxyphenyl substituent contributes to electron-donating effects, which can stabilize charge-transfer interactions in biological targets, as seen in related Schiff base complexes .
Synthetic Yields :
- Schiff base derivatives (e.g., ) exhibit higher yields (73–81%) compared to alkylated analogs, likely due to the efficiency of condensation reactions .
Corrosion Inhibition: Chlorophenoxy-substituted triazoles () show strong corrosion inhibition in acidic media, suggesting that the target compound’s furan and methoxy groups might redirect its utility toward biological applications rather than industrial uses .
Metal Complexation :
- Schiff base analogs () form bioactive metal complexes with anticancer properties, a feature unexplored in the target compound but theoretically feasible due to its thiol group .
Biological Activity
5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, a furan moiety, and a dimethoxyphenyl substituent, which contribute to its diverse biological properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 317.36 g/mol. The presence of the thiol group is significant as it enhances the compound's reactivity and biological interactions compared to its analogs.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole structure exhibit significant antimicrobial properties. A study focusing on triazole derivatives demonstrated that at a concentration of 125 µg/mL, various synthesized compounds showed activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
The specific compound this compound has been investigated for its potential as an antifungal agent as well. The antifungal activity is attributed to the structural features that allow interaction with fungal enzymes and cellular structures .
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. Studies have shown that certain triazoles exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound have been noted for their ability to induce apoptosis in tumor cells while maintaining low toxicity towards normal cells .
The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. The triazole ring can coordinate with metal ions within enzymes, thereby inhibiting their activity. Additionally, the furan and dimethoxyphenyl groups may interact with hydrophobic pockets in proteins, influencing their function and contributing to the overall biological activity.
Comparative Analysis
To better understand the unique properties of this compound in relation to similar compounds, a comparative analysis is provided below:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate (MIC: 31.25 - 62.5 µg/mL) | Cytotoxicity observed |
| 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-triazole | Structure | Low | Not significant |
| Triazole Derivative A | Structure | High (MIC: <31.25 µg/mL) | High cytotoxicity |
Study on Antimicrobial Efficacy
A recent study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiol group significantly influenced antimicrobial activity .
Study on Anticancer Properties
Another study focused on the cytotoxic effects of triazole derivatives against breast cancer cell lines (MDA-MB-231). The compounds exhibited IC50 values above 100 µM for most derivatives tested except for one that showed promising results at lower concentrations .
Q & A
Basic: What are the optimal synthetic routes for 5-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves a multi-step process:
Cyclocondensation : Reacting thiocarbazides with substituted carboxylic acids or esters under reflux conditions to form the triazole core.
S-Alkylation : Introducing the furan-2-ylmethyl group via alkylation of the triazole-thiol intermediate using alkyl halides or bromides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
Purification : Chromatography or recrystallization to isolate the final product.
Key Validation Techniques :
- ¹H-NMR confirms substituent positions and integration ratios.
- LC-MS verifies molecular weight and purity (>95%) .
- Elemental analysis validates stoichiometry (C, H, N, S content) .
Advanced: How can computational methods predict the pharmacological activity of this compound?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes involved in inflammation or microbial pathways). Prioritize docking scores (binding energy ≤ -7 kcal/mol) and hydrogen bonding patterns .
PASS Online : Predict pharmacological potential (e.g., antifungal, antibacterial) by analyzing structural similarity to known bioactive triazole-thiols .
ADME Analysis : Tools like SwissADME assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability). Focus on Lipinski’s Rule of Five compliance and synthetic accessibility scores .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H-NMR and ¹³C-NMR : Assign signals to confirm the triazole ring, dimethoxyphenyl, and furan substituents. For example, the thiol proton (SH) is absent in S-alkylated derivatives .
- IR Spectroscopy : Detect characteristic bands for C=S (1050–1250 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) .
- Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How do structural modifications (e.g., S-alkylation) impact bioactivity?
Methodological Answer:
Substituent Effects :
- Furan vs. Phenyl Groups : Furan derivatives exhibit enhanced π-π stacking with aromatic residues in target proteins, improving binding affinity .
- Methoxy Positioning : 3,4-Dimethoxyphenyl enhances lipophilicity, increasing membrane permeability compared to mono-substituted analogs .
Experimental Validation :
- Compare MIC (Minimum Inhibitory Concentration) values against microbial strains. For example, furan-containing analogs show MIC ≤ 8 µg/mL against Candida albicans .
- Assess cytotoxicity (e.g., IC₅₀ in mammalian cell lines) to ensure selectivity .
Advanced: How to resolve contradictions in experimental data (e.g., variable biological activity)?
Methodological Answer:
Control Variables :
- Standardize assay conditions (e.g., pH, incubation time) to minimize variability in MIC or IC₅₀ measurements .
Structural Reanalysis :
- Use X-ray crystallography (if crystals are obtainable) or DFT calculations to confirm stereoelectronic effects influencing activity discrepancies .
Statistical Analysis :
- Apply ANOVA or Student’s t-test to evaluate significance of biological data across multiple trials .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Susceptible to oxidation due to the thiol group. Store under inert gas (N₂/Ar) at -20°C in amber vials .
- Degradation Monitoring : Use HPLC to detect thiol oxidation products (e.g., disulfides) over time .
Advanced: What strategies enhance solubility for in vivo studies?
Methodological Answer:
Prodrug Design : Synthesize phosphate or acetate esters of the thiol group to improve aqueous solubility .
Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to maintain stability in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
